6-Demethyl 6-O-Benzyl Papaverine
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Overview
Description
6-Demethyl 6-O-Benzyl Papaverine is a biochemical used for proteomics research . It has the molecular formula C26H25NO4 and a molecular weight of 415.48 .
Molecular Structure Analysis
The molecular structure of 6-Demethyl 6-O-Benzyl Papaverine consists of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
6-Demethyl 6-O-Benzyl Papaverine has a molecular weight of 415.48 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Development of Detection Methods
A study conducted by Yan et al. (2005) highlighted the development of an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the determination of papaverine. This method utilized a specific conjugate of mono-demethylated papaverine-O-carboxylmethyl ether (MDMPAP-O-CME) and bovine serum albumin (BSA), leading to a sensitive immunochemical method with high affinity to papaverine. This technique offers a novel approach for the quantitative analysis of papaverine and its derivatives in various samples, providing a foundation for further research into compounds like 6-Demethyl 6-O-Benzyl Papaverine.
Biotransformation and Metabolic Studies
Eliwa et al. (2020) focused on the metabolism of papaverine, leading to the isolation of new metabolites, including derivatives closely related to 6-Demethyl 6-O-Benzyl Papaverine, through the action of various fungi Eliwa et al., 2020. These findings open avenues for understanding the enzymatic processes involved in the biotransformation of papaverine and related compounds, which could be crucial for developing synthetic pathways for their production or modification.
Enzymatic Synthesis and Modification
Research by Shen et al. (2018) introduced a whole-cell biocatalytic system for the preparative synthesis of 6-O-demethyl-papaverine, demonstrating the potential for enzymatic modification of papaverine and its derivatives. This system utilized CYP105D1 for the regio-selective demethylation of papaverine at C-6, highlighting the feasibility of employing biocatalysis for the targeted modification of complex alkaloids.
Safety And Hazards
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVGHNWGXLEGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747463 |
Source
|
Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Demethyl 6-O-Benzyl Papaverine | |
CAS RN |
18813-62-2 |
Source
|
Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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